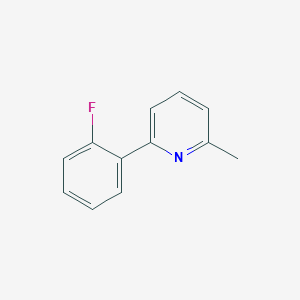

2-(2-Fluorophenyl)-6-methylpyridine

Description

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-6-methylpyridine |

InChI |

InChI=1S/C12H10FN/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,1H3 |

InChI Key |

MZHFMGOLDDSXFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

2-Bromo-6-methylpyridine serves as the pivotal intermediate. Its synthesis typically involves radical bromination of 6-methylpyridine using N-bromosuccinimide (NBS) under UV light or thermal initiation. Alternatively, directed ortho-lithiation followed by quenching with bromine sources offers regioselective access.

2-Fluorophenylboronic acid is synthesized via Miyaura borylation of 1-bromo-2-fluorobenzene using bis(pinacolato)diboron and a palladium catalyst.

Coupling Conditions

Optimized parameters derived from analogous systems:

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent System | DME/H₂O (4:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

| Yield | 68–75% (isolated) |

Key advantages include tolerance for the electron-withdrawing fluorine substituent and compatibility with the methyl group at the pyridine 6-position. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Nucleophilic Aromatic Substitution (S_NAr) Strategies

While less common for this target, S_NAr approaches provide alternative pathways when electron-deficient pyridine intermediates are accessible.

Activation Requirements

Successful S_NAr demands:

Retrosynthetic Disconnection

A hypothetical route involves:

-

Introducing a nitro group at pyridine C-2 to activate the ring

-

Displacing nitro with 2-fluorophenylthiolate

-

Desulfurization to the biaryl system

However, this approach suffers from multiple steps and competing side reactions, limiting practical utility compared to cross-coupling.

Cycloaddition and Ring-Forming Methodologies

Constructing the pyridine nucleus with pre-installed substituents offers potential atom economy advantages.

Kröhnke Pyridine Synthesis

This three-component reaction between:

-

2-Fluorobenzaldehyde

-

Methyl vinyl ketone

-

Ammonium acetate

Theoretical pathway:

-

Michael addition forms γ-diketone intermediate

-

Cyclocondensation with ammonia yields pyridine ring

-

Subsequent dehydrogenation completes aromatization

Challenges arise in controlling regiochemistry of the fluorophenyl and methyl groups. Computational studies suggest steric effects from the 2-fluorophenyl moiety could direct methyl group incorporation to C-6.

Hantzsch Dihydropyridine Route

Modification of classical conditions:

| Reagent | Role |

|---|---|

| 2-Fluoroacetophenone | β-Ketoester analog |

| Methyl acetoacetate | Enolizable ketone |

| Ammonium hydroxide | Nitrogen source |

Oxidative aromatization (e.g., with MnO₂) would yield the target compound. While feasible for model systems, this method struggles with regiochemical control in poly-substituted pyridines.

Functional Group Interconversion Approaches

Post-modification of pre-assembled scaffolds enables late-stage diversification.

Fluorination of 2-Phenyl Precursors

Direct C–H fluorination using electrophilic fluorinating agents (e.g., Selectfluor®):

| Condition | Parameter |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | <20% (ortho-selectivity) |

The low efficiency stems from competing para/meta fluorination and catalyst deactivation by the pyridine nitrogen.

Comparative Analysis of Synthetic Routes

Critical evaluation based on patent and literature data:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki-Miyaura | 68–75 | ≥99 | High | 1.0 |

| S_NAr | 30–40 | 85–90 | Moderate | 1.8 |

| Kröhnke Synthesis | 15–25 | 70–80 | Low | 2.5 |

| C–H Fluorination | <20 | 50–60 | Low | 3.0 |

Key Findings:

-

Suzuki coupling provides optimal balance of efficiency and practicality

-

Cyclization methods suffer from poor regiocontrol but may improve with directed catalysis

-

Late-stage fluorination remains challenging for aromatic systems

Industrial-Scale Considerations

Adapting laboratory procedures for manufacturing requires addressing:

Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd/C) enable:

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Drug Development

2-(2-Fluorophenyl)-6-methylpyridine is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity. For instance, it has been studied for its potential as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory diseases. Inhibitors of this kinase can effectively block cytokine production, offering therapeutic avenues for autoimmune conditions .

| Compound | Target | Activity |

|---|---|---|

| This compound | p38 MAP kinase | Potent inhibitor |

Agrochemical Synthesis

The compound serves as an important building block in the synthesis of agrochemicals. Specifically, it is involved in producing fungicides such as picoxystrobin, which is effective against various fungal pathogens. The fluorine substitution enhances the compound's stability and efficacy in agricultural applications .

| Agrochemical | Active Ingredient | Function |

|---|---|---|

| Picoxystrobin | This compound | Fungicide |

Photocatalysts

In materials science, this compound has been explored as a ligand in the preparation of Ir(III) photocatalysts. These materials are crucial for applications in photochemistry, including organic synthesis and environmental remediation through photocatalytic degradation of pollutants .

Organic Electronics

The compound's electronic properties make it suitable for use in organic electronic devices. Its ability to form stable complexes with metal ions can be harnessed to create efficient charge transport materials in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: p38 MAP Kinase Inhibition

A study focused on modifying pyridine derivatives to enhance their bioavailability and efficacy showed that structural variations of compounds similar to this compound resulted in improved inhibition of p38 MAP kinase. This research underscores the importance of fluorinated compounds in drug design, particularly for inflammatory diseases .

Case Study 2: Agrochemical Efficacy

Research on the synthesis of picoxystrobin highlighted the role of fluorinated pyridines in enhancing fungicidal activity against specific fungal strains. The study demonstrated that the incorporation of this compound into agrochemical formulations significantly improved their effectiveness compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 2-(2-Fluorophenyl)-6-methylpyridine and related compounds:

Functional and Pharmacological Differences

Coordination Chemistry :

- This compound has been used in copper(I) complexes, where the fluorophenyl group enhances steric bulk and electron-withdrawing effects, improving luminescent properties . In contrast, 2-(2-benzimidazolyl)-6-methylpyridine (a related ligand) forms stronger π-backbonding interactions with metals due to the benzimidazole moiety, leading to higher thermal stability in complexes .

- 2-Fluoro-6-methylpyridine lacks the extended aromatic system of the fluorophenyl derivative, limiting its utility in stabilizing large metal centers but offering advantages in synthetic flexibility .

- Pharmacological Activity: 2-(2-Hydroxy-3-piperazinopropylamino)-6-methylpyridine exhibits anticonvulsant effects due to its hydrophilic amino and hydroxy groups, which enhance blood-brain barrier penetration .

Electronic Effects :

- 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine contains multiple electron-withdrawing groups (Cl, CF3), which significantly lower the electron density of the pyridine ring compared to the fluorophenyl derivative. This property could enhance its reactivity in electrophilic substitution reactions .

Key Research Findings and Gaps

- Luminescent Properties : Copper(I) complexes with this compound ligands exhibit tunable emission spectra, making them candidates for organic light-emitting diodes (OLEDs). However, their quantum yields are lower than those of benzimidazole-based analogs .

- Pharmacological Data: While 6-methylpyridine derivatives with amino/hydroxy substituents show proven bioactivity , the fluorophenyl variant lacks comprehensive toxicological or efficacy studies, highlighting a critical research gap.

- Synthetic Challenges : The introduction of a fluorophenyl group increases steric hindrance, complicating synthetic routes compared to simpler derivatives like 2-fluoro-6-methylpyridine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-6-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves introducing fluorine and methyl groups onto a pyridine ring. Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as demonstrated in analogous fluoropyridine syntheses . Optimization may include varying reaction time, temperature (e.g., 80–120°C), and solvent polarity. For example, substituting DMSO with dimethylformamide (DMF) could improve solubility of intermediates. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity, while recrystallization or column chromatography enhances final product purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and verify fluorine incorporation. For instance, coupling patterns in NMR distinguish ortho/para fluorine substitution .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of fluorophenyl and methyl groups. Similar pyridine derivatives, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, have been structurally validated using this method .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for fluorine .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HF gas during fluorination) .

- Waste Management : Segregate halogenated waste and consult professional disposal services, as per guidelines for fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions may arise from varying reaction conditions (e.g., solvent purity, catalyst loadings). Reproducibility studies should:

- Control Variables : Standardize reagents (e.g., anhydrous KF vs. hydrated forms) and reaction scales .

- Analytical Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory for chemical shifts) .

- Yield Optimization : Use design-of-experiment (DoE) approaches to identify critical factors (e.g., temperature gradients) .

Q. What strategies are employed to study the electronic and steric effects of substituents on the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Ligand Design : The methyl group at position 6 and fluorophenyl moiety influence steric bulk and electron density. Coordination studies with transition metals (e.g., Cu(I), Pt(II)) can assess binding affinity via UV-Vis titration or cyclic voltammetry .

- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer .

Q. What methodologies are used to assess the potential ecological and toxicological impacts of this compound given limited data?

- Methodological Answer :

- In Silico Models : Use tools like ECOSAR or TEST to estimate acute toxicity and biodegradability based on structural analogs .

- Microscale Ecotoxicity Assays : Perform algal growth inhibition (e.g., using Chlorella vulgaris) or daphnia immobilization tests at ppm concentrations .

- Metabolite Tracking : LC-MS/MS identifies degradation products in simulated environmental matrices (e.g., soil/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.